molecular formula C15H16ClNO4S B3031399 Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate CAS No. 306936-28-7

Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B3031399
CAS No.: 306936-28-7
M. Wt: 341.8 g/mol
InChI Key: BVFOSADNTRNLQQ-UHFFFAOYSA-N
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Description

Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of sulfonyl chlorides This compound is characterized by the presence of a chlorosulfonyl group attached to a pyrrole ring, which is further substituted with ethyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate diketone with an amine under acidic conditions.

    Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced by reacting the pyrrole derivative with chlorosulfonic acid or sulfuryl chloride.

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This allows it to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorosulfonyl group, which increases the electrophilicity of the sulfur atom.

Comparison with Similar Compounds

Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate can be compared with other sulfonyl chloride derivatives:

    Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.

    Mthis compound: Similar but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    Phenyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate: Contains an additional phenyl group, which can influence its steric and electronic properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

ethyl 4-chlorosulfonyl-2,5-dimethyl-1-phenylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-4-21-15(18)13-10(2)17(12-8-6-5-7-9-12)11(3)14(13)22(16,19)20/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFOSADNTRNLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1S(=O)(=O)Cl)C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371334
Record name Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-28-7
Record name Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
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Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
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Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
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Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
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Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
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Ethyl 4-(chlorosulfonyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

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